molecular formula C18H20N4O2S B2565602 4-(Benzenesulfonyl)-1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidine CAS No. 2380098-35-9

4-(Benzenesulfonyl)-1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidine

Cat. No.: B2565602
CAS No.: 2380098-35-9
M. Wt: 356.44
InChI Key: YDLXGSCLVQXJLD-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidine is a complex organic compound that features a piperidine ring, a benzenesulfonyl group, and a pyrazolo[1,5-a]pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfonyl)-1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the piperidine ring and the benzenesulfonyl group. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)-1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce the corresponding amines.

Scientific Research Applications

4-(Benzenesulfonyl)-1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Benzenesulfonyl)-1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it could inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyrazole core and have been studied for their kinase inhibitory properties.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Another class of compounds with similar structural features and biological activities.

Uniqueness

4-(Benzenesulfonyl)-1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidine is unique due to the presence of the benzenesulfonyl group, which can enhance its solubility and bioavailability. Additionally, the combination of the piperidine ring and the pyrazolo[1,5-a]pyrazine moiety provides a distinct structural framework that can interact with a wide range of biological targets.

Properties

IUPAC Name

4-[4-(benzenesulfonyl)piperidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-14-13-17-18(19-9-12-22(17)20-14)21-10-7-16(8-11-21)25(23,24)15-5-3-2-4-6-15/h2-6,9,12-13,16H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLXGSCLVQXJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCC(CC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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